N-[5-[(5,6-dimethyl-2,3-dihydroindol-1-yl)sulfonyl]-1,3-thiazol-2-yl]acetamide
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Overview
Description
N-[5-[(5,6-dimethyl-2,3-dihydroindol-1-yl)sulfonyl]-1,3-thiazol-2-yl]acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, holds promise in various fields of scientific research.
Preparation Methods
The synthesis of N-[5-[(5,6-dimethyl-2,3-dihydroindol-1-yl)sulfonyl]-1,3-thiazol-2-yl]acetamide involves multiple steps. One common synthetic route includes the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol . This method consistently yields the corresponding indole derivative in a 40-50% yield. Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
N-[5-[(5,6-dimethyl-2,3-dihydroindol-1-yl)sulfonyl]-1,3-thiazol-2-yl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution reactions are facilitated by the presence of the indole nucleus, which is rich in π-electrons.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N-[5-[(5,6-dimethyl-2,3-dihydroindol-1-yl)sulfonyl]-1,3-thiazol-2-yl]acetamide has a wide range of scientific research applications:
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[5-[(5,6-dimethyl-2,3-dihydroindol-1-yl)sulfonyl]-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus binds with high affinity to multiple receptors, modulating various biological processes . The compound’s sulfonyl and thiazolyl groups contribute to its overall activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
N-[5-[(5,6-dimethyl-2,3-dihydroindol-1-yl)sulfonyl]-1,3-thiazol-2-yl]acetamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
1H-Indole-3-carbaldehyde: An essential precursor for the synthesis of biologically active structures.
What sets this compound apart is its unique combination of the indole, sulfonyl, and thiazolyl moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[5-[(5,6-dimethyl-2,3-dihydroindol-1-yl)sulfonyl]-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S2/c1-9-6-12-4-5-18(13(12)7-10(9)2)23(20,21)14-8-16-15(22-14)17-11(3)19/h6-8H,4-5H2,1-3H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIGRBGMULHGNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(CC2)S(=O)(=O)C3=CN=C(S3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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